![molecular formula C8H19NNa2O6P2 B12674395 Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate CAS No. 94199-75-4](/img/structure/B12674395.png)
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
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Overview
Description
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H19NNa2O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction scheme is as follows:
Hexylamine Reaction: Hexylamine reacts with formaldehyde to form a hexylimino intermediate.
Phosphorous Acid Addition: The hexylimino intermediate is then reacted with phosphorous acid to form the bisphosphonate compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process includes:
Mixing Reactants: Hexylamine, formaldehyde, and phosphorous acid are mixed in a reactor.
Controlled Heating: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The resulting product is purified through filtration and crystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: The hexylimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Phosphoric acid derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted bisphosphonates depending on the reagents used.
Scientific Research Applications
Treatment of Osteoporosis
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is primarily utilized in managing osteoporosis, a condition characterized by decreased bone density and increased fracture risk. Studies have demonstrated that bisphosphonates can significantly reduce the incidence of vertebral and hip fractures in postmenopausal women:
Bisphosphonate | Vertebral Fracture Reduction | Hip Fracture Reduction |
---|---|---|
This compound | ~41% | ~40% |
This effectiveness stems from its dual action of promoting bone formation while inhibiting resorption .
Treatment of Bone Metastases
The compound is also explored for its role in treating bone metastases from cancers such as breast and prostate cancer. By targeting areas of high osteoclastic activity associated with tumor growth, bisphosphonates can help manage pain and prevent skeletal-related events .
Other Skeletal Disorders
Beyond osteoporosis and cancer-related conditions, bisphosphonates are being researched for their potential benefits in treating:
Innovative Drug Delivery Systems
Recent advancements have focused on developing innovative drug delivery systems (DDS) for bisphosphonates to enhance their therapeutic efficacy:
- Injectable Hydrogels : Research indicates that smart, programmable hydrogels can be used to deliver bisphosphonates like this compound in a controlled manner. These systems allow for sustained release, improving patient compliance and minimizing side effects .
- Nanoparticle Formulations : Nanotechnology is being leveraged to create formulations that increase the bioavailability of bisphosphonates, ensuring more effective targeting of bone tissue .
Preclinical Studies
A study involving ovariectomized rats demonstrated that treatment with this compound resulted in increased bone mass and density. The compound was shown to stimulate cortical bone formation while inhibiting adipogenesis in the bone marrow, highlighting its potential as a therapeutic agent against estrogen deficiency-induced bone loss .
Clinical Trials
Clinical trials assessing the efficacy of bisphosphonates have shown promising results in reducing fracture risk among patients with osteoporosis and those undergoing treatment for malignancies involving bone metastases. These trials underscore the importance of bisphosphonates in modern therapeutic regimens for managing skeletal disorders .
Mechanism of Action
The mechanism of action of disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength.
Comparison with Similar Compounds
Similar Compounds
- Disodium dihydrogen ((2-ethylhexylimino)bis(methylene))bisphosphonate
- Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
- Trisodium hydrogen ((hexylimino)bis(methylene))bisphosphonate
Uniqueness
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is unique due to its specific hexylimino group, which imparts distinct chemical properties and biological activity compared to other bisphosphonates. Its ability to inhibit bone resorption makes it particularly valuable in medical applications.
Biological Activity
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a bisphosphonate compound that has garnered interest due to its potential biological activities, particularly in the context of bone metabolism and disease management. Bisphosphonates are widely recognized for their role in inhibiting bone resorption, making them valuable in treating conditions such as osteoporosis and Paget's disease. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on bone metabolism, and relevant research findings.
Bisphosphonates exert their biological effects primarily by targeting osteoclasts, the cells responsible for bone resorption. The mechanisms can be broadly classified into two categories based on their chemical structure:
- Non-nitrogen-containing bisphosphonates (e.g., etidronate) are metabolically incorporated into ATP analogs, disrupting ATP-dependent processes within osteoclasts.
- Nitrogen-containing bisphosphonates (e.g., alendronate, risedronate) inhibit key enzymes in the mevalonate pathway, particularly farnesyl diphosphate synthase (FDPS), leading to osteoclast apoptosis and reduced bone resorption .
This compound is likely to exhibit similar mechanisms due to its structural similarities with other bisphosphonates.
In Vitro Studies
Research has demonstrated that this compound significantly affects osteoclast activity:
- Inhibition of Bone Resorption : In vitro assays using rat peritoneal macrophages showed that this compound inhibited macrophage-mediated bone resorption in a dose-dependent manner. This inhibition is critical for preventing excessive bone loss associated with various skeletal disorders .
- Cell Viability : Unlike some bisphosphonates that exhibit cytotoxicity at therapeutic concentrations, preliminary studies suggest that this compound maintains cell viability while effectively suppressing osteoclastic activity .
In Vivo Studies
Animal models have provided insight into the systemic effects of this compound:
- Bone Density Improvement : In ovariectomized rat models—commonly used to study postmenopausal osteoporosis—administration of this compound resulted in increased bone mass and density. Micro-computed tomography revealed enhanced structural properties vital for mechanical strength .
- Reduction of Osteoclast Numbers : Treatment with this compound led to a significant reduction in the number of cathepsin K-positive osteoclasts, indicating effective inhibition of bone resorption processes induced by estrogen deficiency .
Comparative Efficacy
A comparative analysis of various bisphosphonates highlights the efficacy of this compound against established agents:
Bisphosphonate | Mechanism | Effect on Bone Resorption | Clinical Use |
---|---|---|---|
This compound | FDPS inhibition | Significant reduction | Potential for osteoporosis |
Alendronate | FDPS inhibition | High efficacy | Osteoporosis, Paget's disease |
Risedronate | FDPS inhibition | Moderate efficacy | Osteoporosis |
Properties
CAS No. |
94199-75-4 |
---|---|
Molecular Formula |
C8H19NNa2O6P2 |
Molecular Weight |
333.17 g/mol |
IUPAC Name |
disodium;[hexyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H21NO6P2.2Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI Key |
PQUYKULFIJUWQL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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